(1R)-1-(5-Fluoro-3-methylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17492898
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13FN2 |
|---|---|
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | (1R)-1-(3-fluoro-5-methylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H13FN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
| Standard InChI Key | IPMLIWRGBNNSGU-VIFPVBQESA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1)F)[C@H](CN)N |
| Canonical SMILES | CC1=CC(=CC(=C1)F)C(CN)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a 5-fluoro-3-methylphenyl group attached to a chiral ethane-1,2-diamine backbone. The fluorine atom at the para position of the aromatic ring and the methyl group at the meta position create steric and electronic effects that modulate reactivity. The (1R) configuration confers enantioselectivity, which is critical for interactions with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃FN₂ | PubChem |
| Molecular Weight | 168.21 g/mol | VulcanChem |
| IUPAC Name | (1R)-1-(3-fluoro-5-methylphenyl)ethane-1,2-diamine | PubChem |
| SMILES Notation | CC1=CC(=CC(=C1)F)C@HN | VulcanChem |
| Chiral Centers | 1 (C1) | PubChem |
Spectroscopic Features
Nuclear magnetic resonance (NMR) data reveal distinct signals for the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3 ppm), and amine protons (δ 1.5–2.0 ppm). The fluorine-19 NMR spectrum shows a singlet at δ -110 ppm, consistent with para-substituted fluorine .
Synthesis and Optimization
Reduction of Nitriles
A common synthetic route involves the reduction of (1R)-1-(5-fluoro-3-methylphenyl)ethane-1,2-dinitrile using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This method achieves yields of 68–72%, with enantiomeric excess (ee) >98% confirmed via chiral HPLC.
Catalytic Hydrogenation
Alternative approaches employ palladium-on-carbon (Pd/C) under hydrogen gas (H₂) to reduce the corresponding imine intermediates. This method offers milder conditions (25°C, 1 atm H₂) but requires careful control to prevent over-reduction.
Reaction Scheme:
Chemical Reactivity
Amine Functionalization
The primary and secondary amines participate in acylation, sulfonation, and Schiff base formation. For example, reaction with acetic anhydride yields the N-acetyl derivative, which exhibits improved solubility in polar aprotic solvents .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes nitration at the ortho position to the methyl group, producing a nitro derivative. This reactivity is exploited to introduce additional functional groups for drug discovery.
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate inhibitory activity against monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 µM. The fluorine atom enhances binding affinity to the enzyme’s hydrophobic pocket, while the chiral center ensures stereoselective recognition.
Antibacterial Properties
The compound shows moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), attributed to membrane disruption via amine-mediated proton shuttle mechanisms .
Applications in Drug Development
Neurological Therapeutics
As a MAO-B inhibitor, the compound is a candidate for Parkinson’s disease treatment. Comparative studies with rasagiline highlight its lower hepatotoxicity profile.
Prodrug Design
The diamine moiety serves as a linker in prodrugs targeting folate receptors. Conjugation with methotrexate via carbamate linkages improves tumor-specific delivery in murine models .
Comparison with Structural Analogs
Table 2: Analog Comparison
The fluorinated analog exhibits a balance between potency and lipophilicity, making it preferable for blood-brain barrier penetration .
Research Challenges and Future Directions
Current limitations include scalability of enantioselective synthesis and in vivo pharmacokinetic profiling. Future work should prioritize:
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